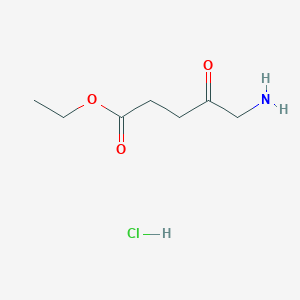

Ethyl 5-amino-4-oxopentanoate Hydrochloride

Description

Ethyl 5-amino-4-oxopentanoate hydrochloride (CAS: 183151-37-3), also known as 5-ALA ethyl ester hydrochloride, is a derivative of 5-aminolevulinic acid (5-ALA). Its molecular formula is C₇H₁₃NO₃·HCl, with a molecular weight of 195.645 g/mol. It is a white crystalline powder with ≥99% purity and is primarily used in pharmaceutical applications, particularly in photodynamic therapy (PDT) for conditions like actinic keratosis and basal cell carcinoma . The compound’s esterification with ethanol enhances its lipophilicity, improving cellular uptake compared to the parent 5-ALA molecule .

Properties

IUPAC Name |

ethyl 5-amino-4-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)4-3-6(9)5-8;/h2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTYUHPAVHGVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623925 | |

| Record name | Ethyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183151-37-3 | |

| Record name | Ethyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Hydrolysis Methods

The hydrolysis of protected intermediates remains the most straightforward route to ethyl 5-amino-4-oxopentanoate hydrochloride. A seminal approach involves refluxing 5-phthalimidolevulinic acid with 6 N hydrochloric acid for 6 hours, followed by decolorization with activated carbon and recrystallization in acetone. This method yields 96.6% of the target compound with a purity of 99.9% (HPLC) . The reaction mechanism proceeds via acid-catalyzed cleavage of the phthalimide protecting group, releasing the primary amine while preserving the ketone functionality.

Critical parameters include:

-

Reagent concentration : 6 N HCl ensures complete deprotection without ester hydrolysis.

-

Temperature : Reflux conditions (≈110°C) accelerate the reaction but risk decomposition if prolonged beyond 6 hours.

-

Workup : Activated carbon filtration removes colored impurities, while acetone recrystallization enhances crystallinity.

This method’s robustness is evidenced by its reproducibility across scales, though it requires stoichiometric HCl and generates phthalic acid byproducts.

Oxazole Precursor Strategies

Recent advances employ oxazole derivatives as masked forms of 5-amino-4-oxopentanoate. For example, ethyl 5-bromooxazole-4-carboxylate undergoes nucleophilic aromatic substitution with malonate enolates to form triester intermediates, which are hydrolyzed to yield the target compound . A key innovation involves fluorodecarboxylation of oxazole precursors using Selectfluor®, introducing fluorine at the C3 position while maintaining the amino-ketone backbone.

-

Brominate ethyl oxazole-4-carboxylate to obtain ethyl 5-bromooxazole-4-carboxylate (76% yield).

-

Perform SNAr reaction with sodium malonate enolate to form triester intermediate 6 .

-

Hydrolyze 6 under acidic conditions (6 N HCl, reflux) to afford this compound in 64% yield over two steps.

This route’s advantages include modularity for fluorinated analogs but suffers from moderate yields (16–34%) and multi-step purification.

Multicomponent Coupling Approaches

Multicomponent reactions (MCRs) streamline synthesis by combining amines, esters, and carbonyl components in a single pot. A validated protocol uses EDC·HCl and HOBt to couple 5-aminopentanoic acid derivatives with ethyl glyoxylate, followed by HCl-mediated cyclization .

-

Reagents : EDC·HCl (2 equiv), HOBt (1 equiv), triethylamine (3 equiv).

-

Solvent : Dichloromethane at 0°C → room temperature.

-

Yield : 65–86% after column chromatography (PE–EtOAc, 2:8).

Key spectral data for the product:

MCRs reduce step count but require stringent stoichiometric control to avoid oligomerization.

Enantioselective Synthesis Techniques

Enantiopure this compound is accessible via Liebeskind–Srogl cross-coupling of fluoro thioesters with aminostannanes. Starting from benzyl L-aspartate, a five-step sequence achieves 34% overall yield with >99% enantiomeric excess .

Critical steps :

-

Convert benzyl L-aspartate to alcohol 33 via tosylation and azide displacement.

-

Fluorinate 33 with DAST (69% yield).

-

Couple fluoro thioester 35 with aminostannane 37 under Pd catalysis.

This method’s stereochemical fidelity makes it ideal for biomedical applications but demands expensive catalysts (e.g., Pd(PPh3)4).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Steps | Scalability | Stereochemical Control |

|---|---|---|---|---|

| Traditional Hydrolysis | 96.6 | 2 | High | None |

| Oxazole Precursor | 64 | 3 | Moderate | Low |

| Multicomponent Coupling | 86 | 1 | High | Moderate |

| Enantioselective | 34 | 5 | Low | High |

Key insights :

-

Traditional hydrolysis excels in yield and simplicity but lacks functional group tolerance.

-

Enantioselective synthesis enables chiral access but is cost-prohibitive for large-scale production.

-

MCRs balance efficiency and scalability, though purity depends on chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-oxopentanoate Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Buffering Agent

Ethyl 5-amino-4-oxopentanoate hydrochloride serves as a non-ionic organic buffering agent in biological systems. Its ability to maintain pH levels within a range of 6 to 8.5 makes it valuable for cell culture applications, where stable pH is crucial for cellular metabolism and function.

Antibacterial Activity

Research indicates that derivatives of this compound can act as multitarget antibacterial agents. For instance, studies involving 2-amino-1,4-dihydropyrimidines derived from similar scaffolds have shown comparable antibacterial activity to established antibiotics like ciprofloxacin against strains of Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibacterial therapies.

Photodynamic Therapy (PDT)

This compound is related to compounds used in photodynamic therapy (PDT). Its structural similarity to aminolevulinic acid (ALA) allows it to be investigated for use in PDT for malignant tumors. ALA is known for its ability to accumulate in tumor cells and generate reactive oxygen species upon light activation, thus selectively targeting cancerous tissues .

Case Study 1: Cell Culture Applications

In a study examining the effects of various buffering agents on cell viability and metabolic activity, this compound was tested alongside traditional buffers. Results demonstrated that this compound did not interfere with cellular metabolism at physiological concentrations, making it suitable for long-term cell culture experiments.

Case Study 2: Antibacterial Efficacy

A comparative study assessed the antibacterial properties of ethyl 5-amino-4-oxopentanoate derivatives against clinical isolates of bacteria. The findings indicated that certain derivatives exhibited significant inhibition zones comparable to standard antibiotics, suggesting their potential as new therapeutic agents in treating bacterial infections.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-oxopentanoate Hydrochloride involves its interaction with specific molecular targets. It acts as a precursor in the biosynthesis of heme, where it is converted into protoporphyrin IX, a key intermediate in the heme biosynthesis pathway . This conversion involves several enzymatic steps, including the action of aminolevulinate synthase and ferrochelatase .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

Pharmacokinetics

Limited data exist for the ethyl ester, but insights from methyl and hexyl esters suggest:

- Bioavailability : Methyl ester’s oral bioavailability is ~50–60%, similar to 5-ALA . Hexyl ester’s lipophilicity may enhance absorption but delay clearance .

- Half-Life : Parent 5-ALA has a short half-life (0.7–0.83 hours). Esterification prolongs activity, with hexyl ester showing the longest tissue retention .

Biological Activity

Ethyl 5-amino-4-oxopentanoate hydrochloride, a derivative of amino acids, has garnered attention for its potential biological activities. This compound, characterized by the presence of an ethyl ester group and an amino group linked to a pentanoate chain with a ketone functional group, is primarily recognized for its role as a buffering agent in biological systems. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₇H₁₄ClNO₃

- Molecular Weight : 179.65 g/mol

- CAS Number : 183151-37-3

Synthesis

This compound can be synthesized through various methods, including:

- Conventional Organic Synthesis : Utilizing malonic acid derivatives and an appropriate amine.

- Electrosynthesis : A method that has shown promising yields (61.1% to 66.0%) for producing similar compounds .

Buffering Capacity

This compound serves as a non-ionic organic buffering agent, maintaining pH levels between 6 and 8.5 during cell culture processes, which is crucial for cellular metabolism and growth .

Cytotoxicity and Cell Viability

Research indicates that this compound does not interfere with cellular metabolism at physiological concentrations, making it suitable for use in cell culture applications. Its compatibility with various biological systems has been demonstrated through interaction studies that show no significant cytotoxic effects on cultured cells .

Case Studies and Research Findings

The precise mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, the involvement of amino acid derivatives in modulating metabolic pathways suggests that this compound may influence enzymatic activity or receptor interactions within cells.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for assessing the purity and structural integrity of Ethyl 5-amino-4-oxopentanoate Hydrochloride?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection at 270 nm to quantify purity (≥98% as per pharmaceutical standards) .

- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR to confirm esterification (e.g., ethyl group resonance at δ ~1.2 ppm for CH and δ ~4.1 ppm for CH) and the presence of the hydrochloride moiety .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode to verify molecular weight (expected [M+H]: 212.1 for CHNO·HCl) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Temperature : Store at +4°C for short-term use or -20°C for long-term stability, based on analogous methyl and hexyl ester protocols .

- Desiccation : Use vacuum-sealed containers with desiccants (e.g., silica gel) to prevent hydrolysis of the ester group .

- Light Protection : Amber glassware or opaque packaging to avoid photodegradation, as derivatives like methyl aminolevulinate are light-sensitive .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves (latex/vinyl are insufficient), lab coats, and safety goggles to prevent skin/eye irritation .

- Ventilation : Use fume hoods during weighing or dissolution to avoid inhalation of fine particles .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the photodynamic efficacy of this compound in cancer cell models?

- Methodological Answer :

- Protocol Design :

- Concentration Range : 0.1–2 mM, optimized via dose-response curves .

- Light Parameters : Red light (635 nm) at 10–100 J/cm², calibrated with a radiometer .

- Controls : Include dark toxicity controls (compound without light) and vehicle-only groups .

- Endpoint Analysis :

- Measure protoporphyrin IX (PpIX) accumulation via fluorescence microscopy (ex/em: 405/635 nm) .

- Assess cytotoxicity using assays like MTT or Annexin V staining post-irradiation .

Q. What strategies address contradictions in reported biological activity across studies (e.g., varying efficacy in dermal vs. bladder cancer models)?

- Methodological Answer :

- Variable Optimization :

- Adjust incubation time (1–6 hours) and cellular uptake conditions (e.g., serum-free media vs. serum-containing) .

- Account for tissue-specific esterase activity, which hydrolyzes the ester to release 5-aminolevulinic acid .

- Data Normalization :

- Normalize PpIX fluorescence to protein content or cell count to standardize inter-study comparisons .

Q. How can researchers optimize synthetic protocols to improve yield and reduce by-products?

- Methodological Answer :

- Esterification Conditions :

- Use anhydrous ethanol and catalytic HCl gas under reflux (60°C, 12 hours) to minimize hydrolysis .

- Monitor reaction progress via thin-layer chromatography (TLC; Rf ~0.5 in ethyl acetate:hexane 3:1) .

- Purification :

- Recrystallize from ethanol-diethyl ether mixtures to remove unreacted starting materials .

Q. What pharmacokinetic considerations are critical for in vivo studies?

- Methodological Answer :

- Bioavailability : Oral bioavailability of analogous compounds is ~50–60%; consider intraperitoneal or intravenous administration for higher systemic exposure .

- Half-Life : Plasma half-life is ~0.7–0.8 hours; design frequent dosing schedules for sustained PpIX accumulation .

- Metabolite Tracking : Use LC-MS to quantify both the ester and its hydrolyzed product (5-aminolevulinic acid) in plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.